3-(2-Bromophenyl)-4-ethylpyrrolidine
Description
3-(2-Bromophenyl)-4-ethylpyrrolidine is a pyrrolidine derivative featuring a 2-bromophenyl group at the 3-position and an ethyl substituent at the 4-position of the saturated five-membered nitrogen-containing ring. Pyrrolidine scaffolds are pivotal in medicinal chemistry due to their conformational flexibility, ability to engage in hydrogen bonding, and compatibility with biological targets . The bromine atom on the phenyl ring enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethyl group influences lipophilicity and steric bulk, modulating pharmacokinetic properties .
Properties
Molecular Formula |
C12H16BrN |
|---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
3-(2-bromophenyl)-4-ethylpyrrolidine |
InChI |
InChI=1S/C12H16BrN/c1-2-9-7-14-8-11(9)10-5-3-4-6-12(10)13/h3-6,9,11,14H,2,7-8H2,1H3 |
InChI Key |
DXLUSFKAIDCGDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC1C2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-4-ethylpyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Bromophenyl)-4-ethylpyrrolidine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-4-ethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-Bromophenyl)-4-ethylpyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-4-ethylpyrrolidine involves its interaction with specific molecular targets. The bromine atom and the pyrrolidine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Electronic Differences
Key Observations :
- Substituent Position : The 2-bromophenyl group in the target compound creates ortho-directed reactivity, contrasting with meta- or para-bromo substituents in analogues (e.g., 4-(3-Bromophenyl)pyridine) . This positioning reduces steric clash with the ethyl group, favoring planar conformations.
- Ring Saturation : Unlike pyridine or isoxazolidine derivatives, the saturated pyrrolidine ring enables greater conformational flexibility, influencing binding affinity in drug design .
- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the phenyl ring, but its position (ortho vs. para/meta) modulates resonance and inductive effects differently across compounds .
Physicochemical and Crystallographic Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The chromeno-pyrrole derivative’s crystal structure reveals an envelope conformation in the pyrrolidine ring, stabilized by C–H⋯O hydrogen bonds . A similar conformation is expected for the target compound, though the ethyl group may introduce minor distortions.
Biological Activity
3-(2-Bromophenyl)-4-ethylpyrrolidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(2-Bromophenyl)-4-ethylpyrrolidine is , with a molecular weight of approximately 254.17 g/mol. The compound features a pyrrolidine ring substituted with a bromophenyl group and an ethyl group, which contributes to its unique electronic properties and reactivity.
Preliminary studies suggest that 3-(2-Bromophenyl)-4-ethylpyrrolidine interacts with specific biological targets, including enzymes and receptors. The presence of the bromine atom enhances its binding affinity, influencing its pharmacological effects. Research indicates that this compound may modulate pathways related to neurotransmission and inflammation.
Anticonvulsant Activity
One notable area of research has focused on the anticonvulsant properties of 3-(2-Bromophenyl)-4-ethylpyrrolidine. A study highlighted its effectiveness in reducing seizure activity in animal models. The mechanism appears to involve modulation of GABAergic transmission, enhancing inhibitory neurotransmission and stabilizing neuronal excitability.
Antimicrobial Properties
Another significant aspect of this compound is its antimicrobial activity. Research has shown that derivatives of 3-(2-Bromophenyl)-4-ethylpyrrolidine exhibit varying degrees of antimicrobial efficacy against both bacterial and fungal strains. This activity is attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Case Studies
- Anticonvulsant Efficacy : A study conducted on animal models demonstrated that administration of 3-(2-Bromophenyl)-4-ethylpyrrolidine resulted in a significant reduction in seizure frequency compared to control groups. The results suggested a dose-dependent relationship, with higher doses correlating with increased anticonvulsant effects.
- Antimicrobial Testing : In vitro tests revealed that the compound exhibited potent activity against Staphylococcus aureus and Candida albicans, highlighting its potential as a lead compound for developing new antimicrobial agents. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for therapeutic use.
Comparative Analysis with Related Compounds
To better understand the biological activity of 3-(2-Bromophenyl)-4-ethylpyrrolidine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Key Biological Activities |
|---|---|---|
| 3-(2-Chlorophenyl)-4-ethylpyrrolidine | Chlorine instead of bromine | Moderate anticonvulsant activity |
| 3-(2-Fluorophenyl)-4-ethylpyrrolidine | Fluorine instead of bromine | Lower antimicrobial activity |
| 3-(4-Bromophenyl)-4-ethylpyrrolidine | Bromine at para position | Enhanced binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
